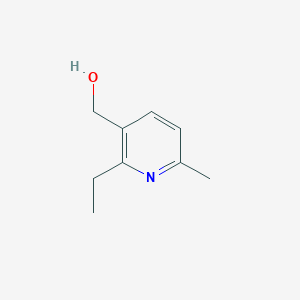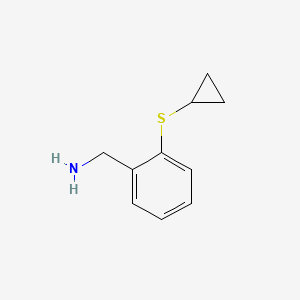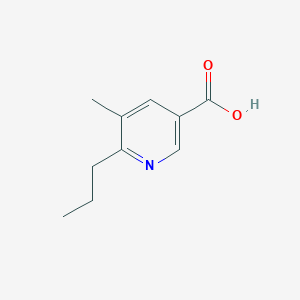
5-Methyl-6-propylnicotinic acid
Descripción general
Descripción
5-Methyl-6-propylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a propyl group at the 6th position of the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-propylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The process typically starts with the preparation of 5-methyl-6-propylnicotinamide, which is then hydrolyzed to yield the desired acid. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of corresponding nitriles or amides. The use of catalysts such as Raney nickel or palladium on carbon is common in these processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-6-propylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Formation of 5-methyl-6-propylpyridine-2,3-dicarboxylic acid.
Reduction: Formation of 5-methyl-6-propylpyridine-2-carboxaldehyde or 5-methyl-6-propylpyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Methyl-6-propylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD) analogs.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-propylnicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence the NAD-dependent pathways, playing a role in redox reactions and energy metabolism. The compound may also exhibit anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound, essential for human nutrition and involved in various metabolic processes.
5-Methyl-6-ethylpyridine-2-carboxylic acid: A similar derivative with an ethyl group instead of a propyl group.
6-Methyl-5-propylnicotinic acid: A positional isomer with the methyl and propyl groups swapped.
Uniqueness: 5-Methyl-6-propylnicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-methyl-6-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-7(2)5-8(6-11-9)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
PAOMIBBMRZIESD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=C(C=C1C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
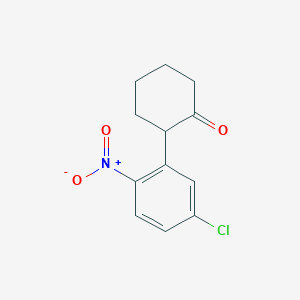


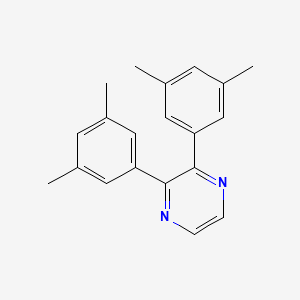

![7-(3-Bromo-4-nitrophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B8368040.png)
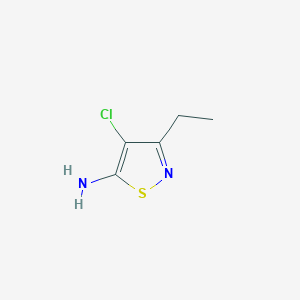
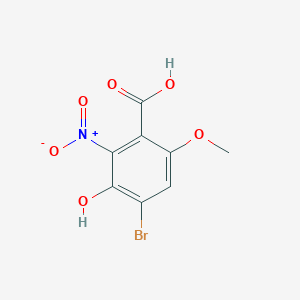
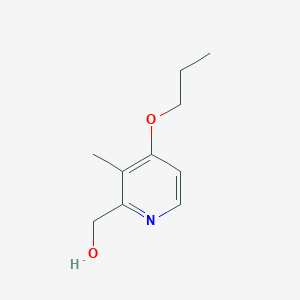

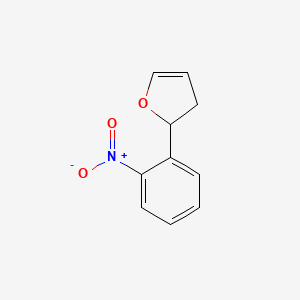
![Methyl 4-[(biphenyl-2-carbonyl)-amino]-benzoate](/img/structure/B8368077.png)
